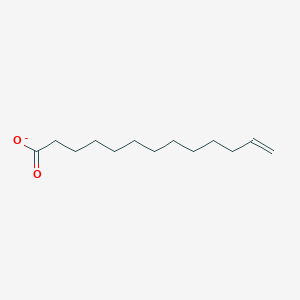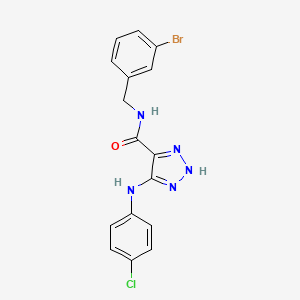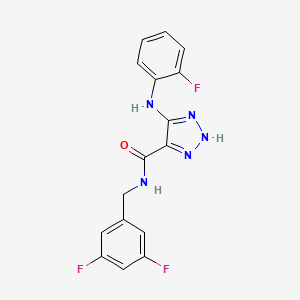
10-Undecen-1-ol,1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Undecen-1-ol,1-acetate is typically synthesized through an esterification reaction between 10-Undecen-1-ol and acetic acid. The process involves the following steps :
Preparation of Raw Materials: 10-Undecen-1-ol is purified through distillation or crystallization.
Reaction: The purified 10-Undecen-1-ol is mixed with acetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out at a temperature range of 60-100°C.
Separation and Purification: After the reaction reaches the desired esterification level, the product is separated and purified through distillation, crystallization, or filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
10-Undecen-1-ol,1-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to 10-Undecen-1-ol.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields 10-Undecen-1-ol.
Substitution: Forms various esters or ethers depending on the reagents used
Aplicaciones Científicas De Investigación
10-Undecen-1-ol,1-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized as an additive in plastics, rubber, coatings, and textiles to enhance strength, flexibility, and weather resistance
Mecanismo De Acción
The mechanism of action of 10-Undecen-1-ol,1-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a pheromone or signaling molecule, influencing the behavior of insects and other organisms. Its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit microbial growth .
Comparación Con Compuestos Similares
10-Undecen-1-ol,1-acetate can be compared with other similar compounds such as:
10-Undecen-1-ol: The alcohol precursor used in its synthesis.
10-Undecenal: An aldehyde with similar structural features.
Undecylenic acid: A carboxylic acid with antimicrobial properties.
Uniqueness
This compound stands out due to its unique combination of a long aliphatic chain and an ester functional group, providing it with distinct physical and chemical properties that make it suitable for various applications .
Propiedades
Fórmula molecular |
C13H23O2- |
|---|---|
Peso molecular |
211.32 g/mol |
Nombre IUPAC |
tridec-12-enoate |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)/p-1 |
Clave InChI |
PARCICAYFORNPH-UHFFFAOYSA-M |
SMILES canónico |
C=CCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5S)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14103503.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14103506.png)
![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14103508.png)
![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14103528.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B14103534.png)
![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14103542.png)
![4-(4-chlorobenzyl)-N-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B14103543.png)
![2-Benzyl-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103549.png)

![7-Bromo-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103552.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103557.png)

![3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but](/img/structure/B14103574.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103578.png)
